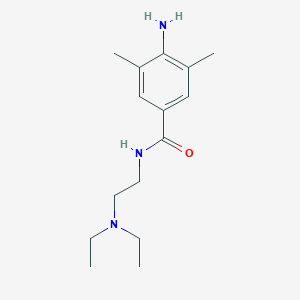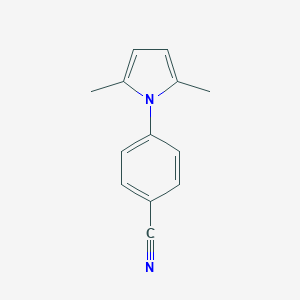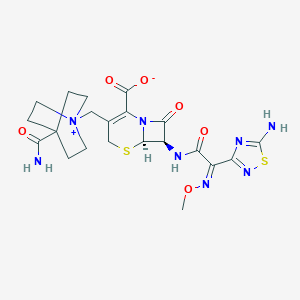
Dehydroabietyl isothiocyanate
Vue d'ensemble
Description
Synthesis Analysis
Isothiocyanates are synthesized using various methods, including the reaction of amines with phenyl chlorothionoformate via a one-pot or two-step process. This method is efficient for preparing both alkyl and aryl isothiocyanates, including those that are highly electron-deficient (Li et al., 2013). Additionally, reactions between lithiated allenic compounds and isothiocyanates have been used to synthesize thioimidates, which serve as intermediates in novel approaches to heterocyclic compounds (Brandsma & Nedolya, 2004).
Molecular Structure Analysis
The molecular structure of isothiocyanates, including dehydroabietyl isothiocyanate, is characterized by the presence of a thiocyanate group (N=C=S), which significantly influences their chemical behavior and reactivity. The X-ray analysis of reaction products, such as dihydrothiophene derivatives, helps confirm the molecular structures resulting from isothiocyanate reactions (Mironov et al., 2008).
Chemical Reactions and Properties
Isothiocyanates undergo various chemical reactions, forming products with diverse properties. For instance, they can react with cysteine to release hydrogen sulfide (H2S), a process influenced by the substituent groups attached to the isothiocyanate (Lin et al., 2019). Additionally, isothiocyanates participate in nucleophilic addition reactions and can be used to synthesize a wide range of heterocyclic compounds, showcasing their versatility as reagents (Sharma, 1989).
Physical Properties Analysis
The physical properties of isothiocyanates, such as their photoluminescence, can be tailored by altering the molecular structure. For instance, oligothiophene-S,S-dioxides containing isothiocyanate groups have been synthesized, with their light emission ranging from blue to orange, depending on the addition of thienylene or phenylene units. This property makes them suitable for various applications, including as fluorescent bioconjugates (Sotgiu et al., 2003).
Chemical Properties Analysis
The chemical properties of isothiocyanates, such as their reactivity with amines to form benzothiazoles under electrochemical conditions or through visible-light-induced reactions, demonstrate their potential in synthetic chemistry. These reactions highlight the capacity of isothiocyanates to engage in cross-dehydrogenative coupling, forming valuable sulfur-containing compounds without the need for external oxidants or hazardous conditions (Wang et al., 2017; Gan et al., 2020).
Applications De Recherche Scientifique
Chemopreventive Properties
Isothiocyanates, including compounds similar to Dehydroabietyl isothiocyanate, have been studied for their chemopreventive properties, particularly in the context of cancer prevention. They have been found to inhibit carcinogenesis through mechanisms such as the selective inhibition of cytochrome P450 enzymes involved in carcinogen metabolic activation, induction of Phase II detoxifying enzymes, and enhancement of apoptosis in cancer cells (Hecht, 2000). Additionally, isothiocyanates have been explored for their potential to modulate various signaling pathways, including PI3K, MAPK, and NFkB, which are involved in cell cycle regulation, inflammation, and cancer progression (Sundaram et al., 2021).
Antimicrobial Activity
Isothiocyanates have also been investigated for their antimicrobial properties against a range of human pathogens. The review by Romeo et al. (2018) highlights the effectiveness of isothiocyanates against significant human pathogens, including bacteria with resistant phenotypes. This suggests the potential of isothiocyanates, and possibly Dehydroabietyl isothiocyanate, as alternative or supportive agents to conventional antibiotics (Romeo et al., 2018).
Biological Targets and Mechanisms
The diverse biological activities of isothiocyanates can be attributed to their interaction with various molecular targets within cells. For instance, they can directly modify proteins or indirectly affect cellular processes by disrupting redox homeostasis. Identifying the specific targets and understanding the modifications induced by isothiocyanates are crucial for exploring their therapeutic potential and the underlying mechanisms of their biological effects (Brown & Hampton, 2011).
Epigenetic Impact
The epigenetic impact of dietary isothiocyanates, such as sulforaphane and phenethylisothiocyanate, has been a focus of recent research. These compounds are found to affect histone deacetylase activity, DNA methylation patterns, and the expression of noncoding microRNAs, thereby influencing gene expression and contributing to their cancer chemopreventive effects. This area of research underscores the importance of understanding how isothiocyanates, including Dehydroabietyl isothiocyanate, might modulate epigenetic mechanisms in cancer chemoprevention (Gerhauser, 2013).
Propriétés
IUPAC Name |
(1R,4aS,10aR)-1-(isothiocyanatomethyl)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NS/c1-15(2)16-6-8-18-17(12-16)7-9-19-20(3,13-22-14-23)10-5-11-21(18,19)4/h6,8,12,15,19H,5,7,9-11,13H2,1-4H3/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTYQDWLPBOJTD-PCCBWWKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921666 | |
| Record name | 18-Isothiocyanatoabieta-8,11,13-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroabietyl isothiocyanate | |
CAS RN |
115269-93-7 | |
| Record name | 18-Isothiocyanatoabieta-8,11,13-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115269-93-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)
![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)

![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)


